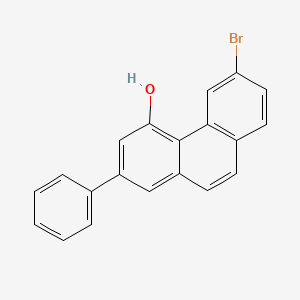![molecular formula C19H13F2NO B14191737 4-[Bis(4-fluorophenyl)amino]benzaldehyde CAS No. 922495-38-3](/img/structure/B14191737.png)
4-[Bis(4-fluorophenyl)amino]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Bis(4-fluorophenyl)amino]benzaldehyde is an organic compound with the molecular formula C19H13F2NO and a molecular weight of 309.31 g/mol . This compound is characterized by the presence of two 4-fluorophenyl groups attached to an amino group, which is further connected to a benzaldehyde moiety. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(4-fluorophenyl)amino]benzaldehyde typically involves the reaction of 4-fluoroaniline with benzaldehyde derivatives. One common method involves the use of diethyl 4-bromobenzylphosphate and potassium tert-butoxide in anhydrous tetrahydrofuran (THF) under an inert atmosphere . The reaction is carried out at 0°C for 15 minutes, followed by purification through column chromatography using a mixture of n-hexane and dichloromethane (9:1) to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Bis(4-fluorophenyl)amino]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-[Bis(4-fluorophenyl)amino]benzoic acid.
Reduction: Formation of 4-[Bis(4-fluorophenyl)amino]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[Bis(4-fluorophenyl)amino]benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-[Bis(4-fluorophenyl)amino]benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites and modulate biological pathways. For example, it can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, thereby preventing substrate binding and subsequent catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[Bis(4-chlorophenyl)amino]benzaldehyde
- 4-[Bis(4-bromophenyl)amino]benzaldehyde
- 4-[Bis(4-methylphenyl)amino]benzaldehyde
Comparison
4-[Bis(4-fluorophenyl)amino]benzaldehyde is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to its analogs with chlorine, bromine, or methyl groups. The fluorine atoms enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
922495-38-3 |
|---|---|
Molekularformel |
C19H13F2NO |
Molekulargewicht |
309.3 g/mol |
IUPAC-Name |
4-(4-fluoro-N-(4-fluorophenyl)anilino)benzaldehyde |
InChI |
InChI=1S/C19H13F2NO/c20-15-3-9-18(10-4-15)22(19-11-5-16(21)6-12-19)17-7-1-14(13-23)2-8-17/h1-13H |
InChI-Schlüssel |
BTMLFNJFQASNPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl (3S)-3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14191677.png)






![4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one](/img/structure/B14191729.png)



